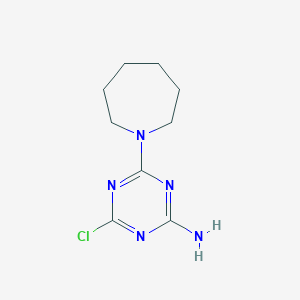

4-(Azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

4-(azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClN5/c10-7-12-8(11)14-9(13-7)15-5-3-1-2-4-6-15/h1-6H2,(H2,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXAHERZGHIPOIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC(=NC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Key Starting Material:

- 2-Amino-4,6-dichloro-1,3,5-triazine (also known as cyanuric chloride derivative) is commonly used as the electrophilic substrate for substitution.

Detailed Preparation Methods

Synthesis of the Dichlorotriazine Intermediate

- Procedure: Cyanuric chloride is dissolved in acetone and suspended in ice-cold water. Ammonium hydroxide solution is added dropwise at 0–5 °C to selectively substitute one chlorine with an amino group, yielding 2-amino-4,6-dichloro-1,3,5-triazine. The product is isolated by filtration and drying.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | Cyanuric chloride + NH4OH, 0–5 °C | 2-amino-4,6-dichloro-1,3,5-triazine (Intermediate) |

| Yield | ~71% | White solid, mp 223–225 °C |

Selective Substitution with Azepane

- Nucleophile: Azepane (a seven-membered nitrogen heterocycle) is reacted with the dichlorotriazine intermediate.

- Reaction Conditions: The reaction is performed in a polar aprotic solvent (e.g., ethanol/water mixture or dioxane/water) under controlled temperature (often room temperature to 70 °C).

- Base: Sodium carbonate or sodium bicarbonate is used to neutralize the hydrochloric acid formed and promote nucleophilic substitution.

- Mechanism: The azepane nitrogen attacks the 4-position chlorine atom on the triazine ring, displacing it and forming the this compound product.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 2 | 2-amino-4,6-dichloro-1,3,5-triazine + azepane + Na2CO3, EtOH/H2O, RT to 70 °C | This compound |

- Alternative Method: Microwave irradiation can be employed to accelerate the reaction, improving yield and purity while reducing reaction time.

Representative Experimental Data

| Parameter | Details |

|---|---|

| Starting Material | 2-amino-4,6-dichloro-1,3,5-triazine |

| Nucleophile | Azepane |

| Solvent | Ethanol/Water or Dioxane/Water mixture |

| Base | Sodium carbonate or sodium bicarbonate |

| Temperature | Room temperature to 70 °C |

| Reaction Time | Overnight to several hours (shorter with microwave) |

| Product Purification | Filtration, washing, drying |

| Characterization Techniques | NMR (1H, 13C), IR, Mass Spectrometry, Elemental Analysis |

Notes on Reaction Optimization and Variations

- Microwave-Assisted Synthesis: Microwave irradiation has been reported to enhance reaction rates and yields for similar triazine substitutions, providing higher purity products in shorter times compared to conventional heating.

- Base Selection: Sodium carbonate is preferred for neutralizing HCl formed and maintaining a slightly basic environment, which favors nucleophilic substitution without decomposing sensitive triazine intermediates.

- Temperature Control: Low to moderate temperatures (0–70 °C) are critical to avoid side reactions and decomposition of the triazine ring.

- Solvent Choice: Polar aprotic solvents or mixed solvent systems (ethanol/water or dioxane/water) facilitate solubility of reactants and efficient nucleophilic attack.

Summary Table of Preparation Methods

| Step | Starting Material | Reagents/Conditions | Product | Yield & Notes |

|---|---|---|---|---|

| 1 | Cyanuric chloride | NH4OH, 0–5 °C, acetone/water | 2-amino-4,6-dichloro-1,3,5-triazine | ~71%, white solid |

| 2 | 2-amino-4,6-dichloro-1,3,5-triazine | Azepane, Na2CO3, EtOH/H2O, RT to 70 °C | This compound | Good yield, microwave option available |

Analyse Chemischer Reaktionen

Types of Reactions

4-(Azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cycloaddition Reactions: The triazine ring can participate in cycloaddition reactions to form new heterocyclic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, thiols, and alcohols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new triazine derivative with an amine group replacing the chlorine atom.

Wissenschaftliche Forschungsanwendungen

4-(Azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential use in drug development.

Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-(Azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

Piperidine/Piperazine Derivatives

- 4-(4-Methylpiperidino)-6-aryl-1,3,5-triazin-2-amine derivatives (): These compounds, such as 6-(4-chlorophenyl)-4-(4-methylpiperidino)-1,3,5-triazin-2-amine, exhibit antileukemic activity. Replacing azepane with the smaller, six-membered 4-methylpiperidine ring may enhance rigidity and improve binding to hydrophobic pockets in target proteins. Piperidine derivatives generally show higher melting points (e.g., 220–250°C) compared to azepane-containing analogs, suggesting differences in crystallinity and solubility .

- 4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine (): This compound acts as a selective histamine H4 receptor antagonist (submicromolar affinity).

Morpholine Derivatives

- 4-Chloro-N-methyl-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine ():

The morpholine oxygen increases polarity, likely enhancing solubility in polar solvents. However, this may limit CNS penetration, contrasting with azepane’s balance of lipophilicity and flexibility .

Other Amine Substituents

- 4-Chloro-6-(2-ethylpiperidin-1-yl)-1,3,5-triazin-2-amine (): The 2-ethylpiperidine group introduces branching, which may alter metabolic stability.

Physicochemical and Pharmacokinetic Properties

Biologische Aktivität

4-(Azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine is a triazine derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and medicinal chemistry. The compound's structure includes a triazine core, which is known for its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Name : this compound

- Molecular Formula : C9H14ClN5

- Molecular Weight : 227.69 g/mol

- CAS Number : 1220031-06-0

Biological Activity Overview

The biological activity of this compound is primarily linked to its anticancer properties. Triazine derivatives are known to exhibit a range of activities including:

- Anticancer Activity : Many studies have reported that triazine derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : Research indicates that this compound can inhibit the growth of specific cancer cell lines such as MGC-803 and EC-109 by interfering with cell cycle progression.

- Induction of Apoptosis : The compound has been shown to induce apoptosis through the activation of caspases and modulation of apoptosis-related proteins, leading to morphological changes in cancer cells.

- Enzyme Inhibition : Some studies suggest that triazine derivatives can inhibit enzymes involved in tumorigenesis, enhancing their anticancer efficacy.

Table 1: Summary of Biological Activities

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| MGC-803 | 2.60 | Apoptosis induction | |

| EC-109 | 3.71 | Cell cycle arrest | |

| PC-3 | 4.40 | Enzyme inhibition |

Notable Findings

A study published in Recent Advances in the Biological Activity of s-Triazine Core highlights the broad spectrum of biological activities exhibited by triazine derivatives, including this compound. The authors noted that modifications to the triazine core could enhance anticancer activity while reducing toxicity levels .

In another investigation focusing on structural modifications within triazines, it was found that certain analogs exhibited significant antiproliferative effects against various cancer cell lines. The study emphasized the importance of structure–activity relationships (SAR) in developing more potent derivatives .

Q & A

Q. What are the standard synthetic routes for 4-(azepan-1-yl)-6-chloro-1,3,5-triazin-2-amine?

The compound is typically synthesized via sequential nucleophilic substitution reactions. For example, cyanuric chloride is first reacted with azepane at 0°C in dichloromethane using Hünig’s base as a catalyst. The intermediate is then treated with a chlorine-retaining substituent (e.g., 3,5-difluoroaniline) at room temperature. Purification involves silica column chromatography with gradient elution (2→40% ethyl acetate in hexanes), yielding the final product with >85% efficiency .

Q. How is structural confirmation performed for this triazine derivative?

Characterization relies on nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For instance, ¹H NMR in DMSO-d₆ reveals distinct peaks for azepane protons (δ 1.45–2.02 ppm) and aromatic substituents (δ 6.82–8.61 ppm). HRMS data (e.g., m/z = 317.1319 [M+H]⁺) confirm molecular composition .

Q. What basic biological assays are used to evaluate its activity?

Initial screening often involves receptor-binding assays. For histamine H4 receptor (H4R) ligands, cAMP reduction assays in CHO cells co-treated with forskolin are employed to assess antagonism. Selectivity over H3R is tested using competitive binding studies .

Advanced Research Questions

Q. How do substituent variations on the triazine core influence biological activity?

Structure-activity relationship (SAR) studies reveal that electron-withdrawing groups (e.g., 3,5-difluorophenyl) enhance H4R antagonism by improving binding affinity (Kᵢ < 100 nM). Conversely, bulky substituents (e.g., indoline) reduce solubility but increase selectivity over off-target receptors .

Q. What methodological challenges arise in optimizing reaction yields?

Key challenges include controlling regioselectivity during substitutions and minimizing byproducts. For example, replacing chlorine with cyanide (using KCN in DMSO at 120°C) requires strict anhydrous conditions to prevent hydrolysis. Yields drop below 50% if trace moisture is present .

Q. How are computational methods applied to design derivatives?

3D-QSAR models and molecular docking simulations are used to predict binding modes. For antileukemic triazines, CoMFA analysis identifies hydrophobic and hydrogen-bonding regions critical for activity. These models guide the synthesis of derivatives with optimized logP and polar surface area .

Q. How should researchers address contradictions in biological data across studies?

Discrepancies in IC₅₀ values may arise from assay variability (e.g., cell line differences). Meta-analyses comparing data under standardized conditions (e.g., pH, temperature) are recommended. Cross-validation with orthogonal assays (e.g., SPR vs. radioligand binding) improves reliability .

Q. What advanced purification techniques ensure high purity for pharmacological studies?

Beyond silica chromatography, preparative HPLC with C18 columns and isocratic elution (acetonitrile/water + 0.1% TFA) resolves closely related impurities. Purity (>99%) is confirmed via LC-MS and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.